2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-16-4-2-3-15(11-16)22-19(27)12-25-20(28)26-18(24-25)10-9-17(23-26)13-5-7-14(21)8-6-13/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKWNXWPDGQYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyridazine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Methoxyphenylacetamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with 3-methoxyphenylacetic acid or its derivatives, typically using amide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Derivatives : It can be modified to create derivatives with altered biological activities.
- Reagent in Organic Synthesis : Utilized as a reagent for specific transformations in organic synthesis.
Biology
The biological applications of this compound are primarily focused on its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that triazolopyridazine derivatives exhibit antimicrobial properties against various pathogens.
-
Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways.
- Case Study: In vitro studies demonstrated that derivatives of triazolopyridazines can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by disrupting cellular metabolism and inducing cell cycle arrest.
Medicine
The compound is being investigated for its potential use in drug development:
-
Therapeutic Effects : It is being studied for its efficacy as an anti-inflammatory and analgesic agent.
- Case Study: A recent study highlighted the compound's ability to reduce inflammation markers in animal models of arthritis, suggesting potential for development into a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyrazine
The compound in , 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide, shares a triazole-fused core but with a pyrazine ring instead of pyridazine. The pyridazine core in the target compound may offer better π-π stacking interactions due to its electron-deficient nature compared to pyrazine .
Sulfur vs. Oxygen Linkers
The analog 2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (CAS 894037-84-4, ) replaces the oxo group with a sulfanyl moiety. Sulfur’s larger atomic radius and lower electronegativity could reduce hydrogen-bonding capacity but enhance hydrophobic interactions. This substitution may influence metabolic stability, as sulfanyl groups are more prone to oxidation than oxo groups .
Substituent Effects
Chlorophenyl vs. Methoxyphenyl Groups
The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-methoxyphenyl analog 2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (). Chlorine’s electron-withdrawing nature may enhance binding to targets requiring electronegative interactions, whereas methoxy groups improve solubility but reduce membrane penetration .
Acetamide Substituents
The N-(3-methoxyphenyl)acetamide group in the target compound differs from analogs like 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7, ). The ethoxy group’s larger size may sterically hinder target binding, while the 3-methoxy position optimizes spatial orientation for receptor engagement .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 894037-84-4 (Sulfanyl Analog) | 891117-12-7 (Ethoxy Analog) |
|---|---|---|---|
| Molecular Weight | ~425 g/mol (estimated) | 393.8 g/mol | 419.5 g/mol |
| logP (Predicted) | 3.5 | 3.8 | 3.2 |
| Water Solubility | Low (<10 µM) | Very Low (<1 µM) | Moderate (~50 µM) |
| Metabolic Stability | Moderate (oxo group stable) | Low (sulfanyl oxidation) | High (ethoxy stable) |
The target compound’s balance of lipophilicity and solubility may favor oral bioavailability compared to the more hydrophobic sulfanyl analog .
Biological Activity
The compound 2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide is a member of the triazolo-pyridazine class of compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The structure consists of a triazole ring fused to a pyridazine ring, which is known to enhance the pharmacological properties of the molecule.
- Molecular Formula: C19H18ClN5O2
- Molecular Weight: 429.9 g/mol
- CAS Number: 1114902-88-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. These interactions can modulate enzyme activities, receptor functions, and other protein interactions critical for various biological processes. The presence of both triazole and pyridazine rings contributes to its potential as an effective pharmacological agent.
Biological Activity Overview
Research indicates that compounds in this class exhibit a wide range of biological activities, including:
- Antitumor Activity: Studies have shown that derivatives similar to this compound possess significant anticancer properties. For instance, related triazolo-pyridazine derivatives have demonstrated potent activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Antibacterial and Antifungal Properties: The triazole moiety is known for its antibacterial and antifungal activities. Compounds with similar structures have been tested against a variety of pathogens and shown effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory Effects: Some derivatives have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests potential applications in treating inflammatory diseases .
Antitumor Studies
A specific study evaluated a series of triazolo-pyridazine derivatives for their anticancer effects:
- Compound 22i : Exhibited IC50 values of 0.83 μM against A549, 0.15 μM against MCF-7, and 2.85 μM against HeLa cells. It also showed c-Met kinase inhibition with an IC50 of 48 nM, indicating its potential as a targeted therapy for cancer treatment .
Antibacterial Activity
In vitro studies have reported that related triazole compounds demonstrated significant antibacterial effects:
- Minimum Inhibitory Concentration (MIC) : Compounds were effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with MIC values ranging from 0.125 to 8 μg/mL .
Anti-inflammatory Research
Research into the anti-inflammatory properties of pyridazine derivatives revealed:
- Compounds demonstrated dual inhibition of COX and LOX enzymes, leading to reduced inflammation in animal models comparable to standard NSAIDs like aspirin .
Data Table: Summary of Biological Activities
| Activity Type | Example Compound | Target/Cell Line | IC50 Value |
|---|---|---|---|
| Antitumor | Compound 22i | A549 | 0.83 μM |
| Antitumor | Compound 22i | MCF-7 | 0.15 μM |
| Antitumor | Compound 22i | HeLa | 2.85 μM |
| Antibacterial | Triazole Derivative | S. aureus | 0.125–8 μg/mL |
| Anti-inflammatory | Pyridazine Derivative | COX/LOX Enzymes | N/A |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Core heterocycle formation : Condensation of chlorophenyl-substituted pyridazine precursors with triazole derivatives under reflux conditions (e.g., using DMF as a solvent at 120°C) .
- Acetamide coupling : Reaction of the intermediate with 3-methoxyphenylamine via nucleophilic acyl substitution, often mediated by coupling agents like EDC/HOBt .
- Yield optimization : Strategies include adjusting stoichiometric ratios (1.2–1.5 equivalents of amine), employing microwave-assisted synthesis to reduce reaction time, and using column chromatography (silica gel, ethyl acetate/hexane gradient) for purification . Low yields (<5%) in final steps may require iterative solvent screening (e.g., THF vs. DCM) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the triazolopyridazine core) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the planar geometry of the triazolo[4,3-b]pyridazinone system (C–N bond lengths ≈ 1.32–1.38 Å) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C22H17ClN5O3: 442.0964) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- GHS compliance : Classify as hazardous (acute toxicity Category 4, skin/eye irritation Category 2) based on structural analogs .
- PPE : Use nitrile gloves, lab coats, and ANSI Z87.1-certified goggles.
- Ventilation : Perform reactions in fume hoods with airflow ≥0.5 m/s.
- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in biological activity data across assay systems be resolved?
Methodological Answer:
- Orthogonal assays : Compare IC50 values in enzymatic (e.g., kinase inhibition) vs. cell-based (e.g., proliferation) assays to rule out off-target effects.
- Purity verification : Use HPLC (≥95% purity, C18 column, 0.1% TFA in acetonitrile/water) to exclude impurities influencing activity .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variability in in vivo models .
Q. What methodologies assess pharmacokinetic properties and metabolic stability?
Methodological Answer:
- LogD determination : Use shake-flask method (octanol/water, pH 7.4) to predict membrane permeability. LogD values >2 suggest moderate lipophilicity .
- Plasma protein binding : Equilibrium dialysis (human serum albumin, 37°C) to quantify unbound fraction.
- Metabolite identification : LC-MS/MS after incubation with hepatocytes (e.g., demethylation of the methoxy group) .
Q. How can in silico modeling predict binding affinity and selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., ATP-binding pockets in kinases). Prioritize compounds with ΔG < -8 kcal/mol .
- Pharmacophore mapping : Align triazolopyridazine core with hinge regions of kinases (e.g., EGFR) to rationalize selectivity .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen-bond retention (e.g., with backbone NH of Met793) .
Q. What strategies address low yields during the final coupling step?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)2/Xantphos for Buchwald-Hartwig couplings or CuI/1,10-phenanthroline for Ullmann reactions .
- Microwave activation : Reduce reaction time from 24h to 2h at 150°C, improving yields by 15–20% .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on reactive amines to prevent side reactions .
Q. How do polymorphic forms impact biological activity, and how are they differentiated?
Methodological Answer:
- Polymorph screening : Use solvent evaporation (ethanol, acetone) or slurry conversion to isolate Form I (needle crystals) vs. Form II (platelets) .
- DSC/TGA : Identify melting points (Form I: 215°C; Form II: 198°C) and stability profiles.
- Bioactivity correlation : Compare solubility (Form I: 0.12 mg/mL; Form II: 0.08 mg/mL in PBS) and dissolution rates in pharmacokinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
